IWP-2

Catalog No.
S548507
CAS No.
686770-61-6
M.F
C22H18N4O2S3
M. Wt
466.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IWP-2

CAS Number

686770-61-6

Product Name

IWP-2

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Molecular Formula

C22H18N4O2S3

Molecular Weight

466.6 g/mol

InChI

InChI=1S/C22H18N4O2S3/c1-13-7-8-15-17(11-13)31-21(23-15)25-18(27)12-30-22-24-16-9-10-29-19(16)20(28)26(22)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,23,25,27)

InChI Key

WRKPZSMRWPJJDH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SCC4

Solubility

Soluble in DMSO, not in water

Synonyms

inhibitor of WNT production-2 compound, IWP-2 compound, IWP2 compound, N-(6-methyl-1,3-benzothiazol-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno(3,2-d)pyrimidin-2-yl)sulfanyl)acetamide, Wnt inhibitor IWP-2

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SCC4

Description

The exact mass of the compound N-(6-Methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide is 466.05919 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 753606. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Benzothiazoles - Supplementary Records. It belongs to the ontological category of organic heterobicyclic compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Stem Cell Research

Specific Scientific Field: Stem Cell Biology

Summary of the Application: IWP-2 is used in stem cell biology, particularly in the research of human pluripotent stem cells . It plays a crucial role in the differentiation process of these cells .

Methods of Application: IWP-2 is applied to the stem cells during the differentiation stage of the research workflow . It inhibits the WNT pathway at the level of the pathway activator Porcupine .

Results or Outcomes: The application of IWP-2 suppresses the self-renewal of mouse embryonic stem (ES) cells and supports their conversion to epiblast-like stem cells . It also inhibits the maintenance and proliferation of mouse Lgr5+ intestinal and cochlear epithelial stem cells .

Application in Cardiomyocyte Differentiation

Specific Scientific Field: Cardiology, Stem Cell Biology

Summary of the Application: IWP-2 is used in the field of cardiology for promoting cardiomyocyte differentiation from human pluripotent stem cells .

Methods of Application: IWP-2 is applied to human pluripotent stem cells during the differentiation process . It acts by inhibiting the WNT pathway, which is crucial for the differentiation of these cells into cardiomyocytes .

Results or Outcomes: The application of IWP-2 has been shown to promote the differentiation of human pluripotent stem cells into cardiomyocytes .

Application in Intestinal Stem Cell Research

Specific Scientific Field: Gastroenterology, Stem Cell Biology

Summary of the Application: IWP-2 is used in the field of gastroenterology for studying the maintenance and proliferation of intestinal stem cells .

Methods of Application: IWP-2 is applied to mouse Lgr5+ intestinal stem cells . It acts by inhibiting the WNT pathway, which is crucial for the maintenance and proliferation of these cells .

Results or Outcomes: The application of IWP-2 has been shown to inhibit the maintenance and proliferation of mouse Lgr5+ intestinal stem cells .

Application in Cochlear Epithelial Stem Cell Research

Specific Scientific Field: Otolaryngology, Stem Cell Biology

Summary of the Application: IWP-2 is used in the field of otolaryngology for studying the proliferation of cochlear epithelial stem cells .

Methods of Application: IWP-2 is applied to mouse Lgr5+ cochlear epithelial stem cells . It acts by inhibiting the WNT pathway, which is crucial for the proliferation of these cells .

Results or Outcomes: The application of IWP-2 has been shown to inhibit the proliferation of mouse Lgr5+ cochlear epithelial stem cells .

Application in Cancer Research

Specific Scientific Field: Oncology, Stem Cell Biology

Summary of the Application: IWP-2 is used in the field of oncology for studying the role of WNT signaling in cancer stem cells .

Methods of Application: IWP-2 is applied to cancer stem cells . It acts by inhibiting the WNT pathway, which is crucial for the maintenance and proliferation of these cells .

Results or Outcomes: The application of IWP-2 has been shown to inhibit the maintenance and proliferation of cancer stem cells . This suggests that WNT signaling plays a crucial role in the survival and proliferation of cancer stem cells .

Application in Neurobiology

Specific Scientific Field: Neurobiology, Stem Cell Biology

Summary of the Application: IWP-2 is used in the field of neurobiology for studying the differentiation of neural stem cells .

Methods of Application: IWP-2 is applied to neural stem cells . It acts by inhibiting the WNT pathway, which is crucial for the differentiation of these cells .

Results or Outcomes: The application of IWP-2 has been shown to promote the differentiation of neural stem cells . This suggests that WNT signaling plays a crucial role in the differentiation process of neural stem cells .

IWP-2, chemically known as N-(6-Methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide, is a potent inhibitor of the Wnt signaling pathway. It has a molecular weight of 466.6 g/mol and a molecular formula of C22H18N4O2S3. IWP-2 primarily functions by inactivating the enzyme Porcupine, which is crucial for the palmitoylation of Wnt proteins, thereby blocking their secretion and subsequent signaling activities .

  • There is no information regarding the mechanism of action or potential biological activity.
  • Safety information on flammability, reactivity, or toxicity is not available.

Future Research Directions

Given the structure of the molecule, it might be interesting to explore its potential for:

  • Antimicrobial activity: Heterocyclic rings are often found in antibiotics. Research could investigate if this compound has activity against bacteria or fungi.
  • Enzyme inhibition: The structure could allow for interaction with specific enzymes. Studies could explore its potential as an enzyme inhibitor for therapeutic purposes. []

IWP-2's primary chemical reaction involves the inhibition of Porcupine, a membrane-bound O-acyltransferase. This inhibition prevents the palmitoylation of Wnt proteins, which is essential for their stability and activity. The compound exhibits an IC50 value of approximately 27 nM, indicating its high potency in disrupting Wnt signaling pathways . The chemical structure allows it to interact specifically with Porcupine, leading to a cascade of effects on downstream signaling components like Dishevelled and LRP6 .

IWP-2 has demonstrated significant biological activities, including:

  • Inhibition of Wnt Signaling: It effectively blocks Wnt-dependent phosphorylation processes, inhibiting critical cellular responses associated with this pathway.
  • Impact on Stem Cells: The compound suppresses self-renewal in R1 embryonic stem cells and promotes cardiomyocyte differentiation from human pluripotent stem cells. This makes it a valuable tool in regenerative medicine and developmental biology .
  • Potential Therapeutic

The synthesis of IWP-2 typically involves multi-step organic reactions that incorporate various functional groups to achieve its unique structure. While specific synthesis protocols are proprietary or not widely published, it generally includes:

  • Formation of the Benzothiazole Moiety: This step often involves cyclization reactions.
  • Construction of the Thieno-Pyrimidine Framework: This can be achieved through condensation reactions involving appropriate precursors.
  • Final Assembly: The acetamide group is introduced at the end to complete the compound structure.

Research into alternative synthesis pathways continues to optimize yield and purity for laboratory applications .

IWP-2 is primarily used in research settings for:

  • Wnt Pathway Studies: As a specific inhibitor, it is employed to dissect the roles of Wnt signaling in various biological contexts.
  • Stem Cell Research: It facilitates studies on differentiation processes and self-renewal mechanisms in pluripotent stem cells.
  • Cancer Research: Its ability to inhibit Wnt signaling makes it a candidate for exploring therapeutic strategies against cancers characterized by aberrant Wnt pathway activation .

Interaction studies have shown that IWP-2 effectively disrupts interactions within the Wnt signaling cascade. Specifically, it inhibits:

  • Dishevelled Protein Activity: By preventing phosphorylation events that are crucial for downstream signaling.
  • LRP6 Phosphorylation: This inhibition further impacts β-catenin accumulation in the cytoplasm and nucleus, affecting gene expression related to cell proliferation and differentiation .

Several compounds share structural or functional similarities with IWP-2, particularly in their role as Wnt pathway inhibitors. Here are some notable examples:

Compound NameChemical StructureUnique Features
IWP-1Similar scaffold with phthalazinone moietyLess potent than IWP-2 but shares inhibitory effects on Wnt signaling
LGK974A different structural analogMore selective for Porcupine with potential therapeutic applications
XAV939A tankyrase inhibitorFunctions through a different mechanism but also affects Wnt signaling pathways
C59Another Porcupine inhibitorSimilar mechanism but with variations in potency and selectivity

IWP-2 is unique due to its specific interaction with Porcupine and its potent inhibitory effects at low concentrations compared to these other compounds. Its distinct benzothiazole moiety contributes to its binding affinity and biological activity .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

466.05918935 g/mol

Monoisotopic Mass

466.05918935 g/mol

Heavy Atom Count

31

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide

Dates

Modify: 2023-08-15
1: Wu L, Zhao JC, Kim J, Jin HJ, Wang CY, Yu J. ERG is a critical regulator of Wnt/LEF1 signaling in prostate cancer. Cancer Res. 2013 Oct 1;73(19):6068-79. doi: 10.1158/0008-5472.CAN-13-0882. Epub 2013 Aug 1. PubMed PMID: 23913826; PubMed Central PMCID: PMC3790861.
2: Frewer KA, Sanders AJ, Owen S, Frewer NC, Hargest R, Jiang WG. A role for WISP2 in colorectal cancer cell invasion and motility. Cancer Genomics Proteomics. 2013 Jul-Aug;10(4):187-96. PubMed PMID: 23893926.
3: Mo ML, Li MR, Chen Z, Liu XW, Sheng Q, Zhou HM. Inhibition of the Wnt palmitoyltransferase porcupine suppresses cell growth and downregulates the Wnt/β-catenin pathway in gastric cancer. Oncol Lett. 2013 May;5(5):1719-1723. Epub 2013 Mar 14. PubMed PMID: 23761839; PubMed Central PMCID: PMC3678880.
4: Naqvi SH, Naqvi SH, Bandukda MY, Naqvi SM. Present status and upcoming prospects of hedgehog pathway inhibitors in small cell lung cancer therapy. Infect Agent Cancer. 2013 May 22;8(1):17. doi: 10.1186/1750-9378-8-17. PubMed PMID: 23692865; PubMed Central PMCID: PMC3665447.
5: Loh YN, Hedditch EL, Baker LA, Jary E, Ward RL, Ford CE. The Wnt signalling pathway is upregulated in an in vitro model of acquired tamoxifen resistant breast cancer. BMC Cancer. 2013 Apr 2;13:174. doi: 10.1186/1471-2407-13-174. PubMed PMID: 23547709; PubMed Central PMCID: PMC3621642.
6: Uyama M, Kawanami M, Tamura M. Wasf2: a novel target of intermittent parathyroid hormone administration. Int J Mol Med. 2013 May;31(5):1243-7. doi: 10.3892/ijmm.2013.1315. Epub 2013 Mar 22. PubMed PMID: 23525371.
7: Arensman MD, Kovochich AN, Kulikauskas RM, Lay AR, Yang PT, Li X, Donahue T, Major MB, Moon RT, Chien AJ, Dawson DW. WNT7B mediates autocrine Wnt/β-catenin signaling and anchorage-independent growth in pancreatic adenocarcinoma. Oncogene. 2013 Feb 18. doi: 10.1038/onc.2013.23. [Epub ahead of print] PubMed PMID: 23416978.
8: Dawes LJ, Sugiyama Y, Tanedo AS, Lovicu FJ, McAvoy JW. Wnt-frizzled signaling is part of an FGF-induced cascade that promotes lens fiber differentiation. Invest Ophthalmol Vis Sci. 2013 Mar 1;54(3):1582-90. doi: 10.1167/iovs.12-11357. PubMed PMID: 23385791.
9: Huang Y, Ouyang H, Xie W, Chen X, Yao C, Han Y, Han X, Song Q, Pang D, Tang X. Moderate expression of Wnt signaling genes is essential for porcine parthenogenetic embryo development. Cell Signal. 2013 Apr;25(4):778-85. doi: 10.1016/j.cellsig.2013.01.001. Epub 2013 Jan 16. PubMed PMID: 23333243.
10: Mureli S, Gans CP, Bare DJ, Geenen DL, Kumar NM, Banach K. Mesenchymal stem cells improve cardiac conduction by upregulation of connexin 43 through paracrine signaling. Am J Physiol Heart Circ Physiol. 2013 Feb 15;304(4):H600-9. doi: 10.1152/ajpheart.00533.2012. Epub 2012 Dec 15. PubMed PMID: 23241322; PubMed Central PMCID: PMC3566487.
11: Maiti G, Naskar D, Sen M. The Wingless homolog Wnt5a stimulates phagocytosis but not bacterial killing. Proc Natl Acad Sci U S A. 2012 Oct 9;109(41):16600-5. doi: 10.1073/pnas.1207789109. Epub 2012 Sep 24. PubMed PMID: 23012420; PubMed Central PMCID: PMC3478623.

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